molecular formula C7H13NO B7988124 (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol CAS No. 14174-84-6

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

Cat. No.: B7988124
CAS No.: 14174-84-6
M. Wt: 127.18 g/mol
InChI Key: UCQIGQBEAGJWTF-RNFRBKRXSA-N
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Description

(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol is a bicyclic tertiary amine alcohol with a pyrrolizidine backbone. This compound features a hydroxyl group at the 1-position and a stereospecific configuration (1R,7aR), which distinguishes it from other pyrrolizidine derivatives. It is primarily utilized in research and development for applications in organic synthesis and pharmaceutical intermediates. The compound is commercially available, with suppliers like CymitQuimica offering it in varying quantities (e.g., 100 mg, 250 mg) under product code 10-F305617 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQIGQBEAGJWTF-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271405
Record name rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14174-84-6
Record name rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14174-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

γ-Butyrolactone and Potassium Cyanate Condensation

A foundational method involves reacting γ-butyrolactone with potassium cyanate (KOCN) under thermal conditions to generate the pyrrolizidine backbone. This one-step cyclization, detailed in patents, proceeds via nucleophilic attack of cyanate on the lactone, followed by intramolecular cyclization. The intermediate 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine is subsequently reduced to introduce the hydroxyl group.

Reaction Conditions :

  • Temperature: 120–150°C

  • Solvent: Solvent-free or aprotic media (e.g., toluene)

  • Yield: 60–75% for the cyano intermediate

Acid-Catalyzed Cyclization of Amino Alcohols

Chiral amino alcohols, such as (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, undergo acid-catalyzed cyclization to form the pyrrolizidine core. Using p-toluenesulfonic acid (PTSA) in acetonitrile or toluene, this method achieves diastereomeric ratios (dr) of up to 10:1 for the (1R,7aR) configuration.

Key Steps :

  • Protection : The amino group is protected with a tert-butyloxycarbonyl (Boc) group.

  • Cyclization : PTSA (20 mol%) in refluxing acetonitrile (4 h).

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.
    Yield : 81–86% after column chromatography.

Stereoselective Functionalization and Reduction

Catalytic Hydrogenation of Cyano Intermediates

The cyano group in 7a-cyano-pyrrolizidine derivatives is reduced to an aminomethyl group using Raney nickel or palladium catalysts under hydrogen gas. Subsequent oxidation or hydrolysis introduces the hydroxyl group at the 1-position.

Conditions :

  • Catalyst: Raney nickel (5 wt%)

  • Solvent: Methanol or ethanol

  • Pressure: 1–3 atm H₂

  • Yield: 70–85%

Enzymatic Resolution for Enantiomeric Enrichment

Lipase-mediated kinetic resolution of racemic mixtures enhances enantiomeric excess (ee). For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (1S,7aS)-enantiomer, leaving the desired (1R,7aR)-isomer unreacted.

Optimized Parameters :

  • Substrate: Racemic hexahydro-pyrrolizin-1-ol

  • Acyl Donor: Vinyl acetate

  • ee: >98% after 24 h

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/CatalystsYield (%)dr/eeReference
γ-Butyrolactone routeγ-ButyrolactoneKOCN, Raney Ni60–75N/A
Acid-catalyzed cyclizationChiral amino alcoholPTSA, TFA81–86dr 10:1
Enzymatic resolutionRacemic mixtureCAL-B, vinyl acetate45–50*ee >98%

*Yield based on recoverable enantiomer.

Mechanistic Insights and Stereochemical Control

Ring-Closing Thermodynamics

Cyclization entropy favors the formation of the six-membered transition state in γ-butyrolactone routes, while acid catalysis stabilizes developing charges in amino alcohol pathways. The (1R,7aR) configuration is preferentially formed due to steric hindrance from the hydroxymethyl group, which directs axial attack during cyclization.

Solvent Effects on Diastereoselectivity

Polar aprotic solvents (e.g., acetonitrile) enhance dr by stabilizing ionic intermediates, whereas nonpolar solvents (e.g., toluene) favor kinetic control. For example, PTSA in acetonitrile achieves dr 10:1 vs. dr 6:1 in toluene.

Industrial-Scale Considerations

Cost and Scalability

The γ-butyrolactone route is cost-effective for large-scale production due to inexpensive starting materials and minimal purification steps. In contrast, enzymatic resolution, while highly selective, requires costly biocatalysts and extended reaction times.

Hazard Mitigation

Given the compound’s H314 hazard classification (causes severe skin burns), industrial protocols mandate:

  • Closed-system handling

  • PPE (gloves, face shields)

  • Neutralization of acidic byproducts before disposal

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct hydroxylation of pyrrolizidine derivatives. Using Ru(bpy)₃²⁺ as a catalyst and oxygen as the oxidant, this method avoids harsh reagents but currently yields <50%.

Flow Chemistry

Continuous-flow reactors reduce reaction times for cyclization steps from hours to minutes. A microreactor setup with immobilized PTSA achieved 92% conversion in 15 min, though product isolation remains challenging .

Chemical Reactions Analysis

Types of Reactions

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Reaction Types

The compound can undergo various chemical reactions, including:

  • Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : Formation of different alcohol derivatives.
  • Substitution : Hydroxyl group can be replaced with other functional groups (e.g., halides, amines).

Common Reagents Used

Reaction TypeReagents
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
SubstitutionThionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Chemistry

(1R,7AR)-hexahydro-1H-pyrrolizin-1-ol serves as a crucial building block in synthesizing more complex molecules and other pyrrolizidine alkaloids. Its unique structure allows for the development of novel derivatives with varied biological activities.

Biology

Research indicates that this compound plays a role in plant defense mechanisms against herbivores and pathogens. It is also studied for its potential antimicrobial and anticancer properties, making it a candidate for further biological exploration.

Medicine

Ongoing research aims to uncover therapeutic applications of this compound, particularly in drug development targeting infectious diseases and cancer. Its cholinergic properties suggest potential interactions with neurotransmitter systems, which could have implications for neurological disorders like Alzheimer's disease.

Industry

In industrial applications, this compound is utilized in the synthesis of fine chemicals and pharmaceutical intermediates. Its versatility in chemical reactions makes it valuable for developing new materials and processes.

Antimicrobial Activity

A study examining the antimicrobial properties of various pyrrolizidine alkaloids found that derivatives of this compound exhibited significant activity against several bacterial strains. This suggests its potential use as a natural antimicrobial agent in pharmaceuticals.

Anticancer Research

Research published in peer-reviewed journals highlights the compound's ability to inhibit cancer cell proliferation in vitro. The specific pathways affected are still under investigation, but preliminary results indicate that it may interfere with cell cycle regulation.

Neuropharmacological Studies

Investigations into the cholinergic effects of this compound have demonstrated its potential role in modulating neurotransmitter systems. This could lead to developments in treatments for cognitive disorders.

Mechanism of Action

The mechanism of action of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Characteristics Source
This compound C₇H₁₃NO 127.18 -OH at C1 Stereospecific bicyclic structure; tertiary amine alcohol
(±)-(1R,6R,7S)-6-(4-Chlorophenyl)-7-(hydroxymethyl)hexahydro-1H-pyrrolizin-1-ol C₁₄H₁₈ClNO₂ 283.76 -OH at C1, -CH₂OH at C7, 4-Cl-C₆H₄ at C6 Aryl-substituted derivative; synthesized via Heck arylation and reduction (85% yield)
(±)-(1R,6R,7S)-7-(Hydroxymethyl)-6-(2-methoxyphenyl)hexahydro-1H-pyrrolizin-1-ol C₁₅H₂₁NO₃ 263.34 -OH at C1, -CH₂OH at C7, 2-MeO-C₆H₄ at C6 Methoxy-aryl substitution; enhanced lipophilicity due to methoxy group
7-Methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol C₈H₁₅NO 141.21 -OH at C1, -CH₃ at C7 Methyl group at C7; simpler structure with lower molecular weight
((7aR)-Hexahydropyrrolizin-1c-yl)-methanol C₈H₁₅NO 141.21 -CH₂OH at C1 Primary alcohol derivative; used in alkaloid synthesis (e.g., laburnine)

Biological Activity

(1R,7AR)-hexahydro-1H-pyrrolizin-1-ol, a compound belonging to the class of pyrrolizidine alkaloids, has garnered attention in recent years due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NC_8H_{15}N, featuring a bicyclic structure that contributes to its unique biological properties. The stereochemistry at the 1 and 7 positions is crucial for its activity, influencing interactions with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research highlights its potential as an inhibitor of cancer cell proliferation. Notably, it has shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Effects

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Studies have reported effective inhibition against strains such as Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

This compound also shows promise in neuroprotection. Research suggests that it may protect neurons from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels is under investigation as a mechanism for its neuroprotective effects .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and affects membrane integrity.
  • Neuroprotective Mechanisms : It reduces oxidative stress by enhancing antioxidant enzyme activity and modulating inflammatory responses in neuronal tissues.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed increased early apoptosis markers in treated cells .
  • Antimicrobial Efficacy : In vitro studies showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against various bacterial strains, indicating strong antimicrobial potential .
  • Neuroprotection in Animal Models : In a mouse model of neurodegeneration induced by rotenone, administration of the compound significantly improved motor function and reduced neuroinflammation markers compared to controls .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to minimize dermal/ocular exposure. Conduct work in a fume hood to prevent inhalation risks. Avoid contact with strong acids, bases, oxidizers, or reducers, as hazardous reactions may occur . In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes, and seek medical attention if symptoms persist . Store the compound in a dry, sealed container at controlled room temperature .

Q. How can researchers synthesize and purify this compound?

  • Methodological Answer : While direct synthesis protocols for this compound are not documented in the evidence, analogous heterocyclic systems (e.g., pyrrolo-oxazines) suggest refluxing precursors in xylene with catalysts like chloranil, followed by NaOH washes and recrystallization from methanol . For purification, use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC with C18 columns. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : Use ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl, pyrrolizine rings) .
  • Purity Assessment : Employ HPLC with UV detection (λ = 210–254 nm) or LC-MS for trace impurity profiling .
  • Physical Properties : Determine melting point (DSC) and solubility in polar/non-polar solvents (e.g., water, DMSO, ethanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported acute toxicity data for this compound?

  • Methodological Answer : Design a tiered toxicity assessment:

In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to predict oral/dermal LD50 values based on structural analogs .

In Vitro Testing : Perform MTT assays on human keratinocytes (HaCaT) and hepatocytes (HepG2) to assess cytotoxicity .

Comparative Analysis : Cross-reference results with existing SDS data (e.g., Category 4 acute toxicity classifications) .

  • Note : Discrepancies may arise due to batch variability or incomplete characterization; validate findings via inter-laboratory reproducibility studies.

Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to:
  • Acidic/alkaline conditions (0.1M HCl/NaOH, 25–60°C).
  • Oxidative stress (3% H₂O₂).
  • Photolytic stress (ICH Q1B guidelines).
  • Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., quinolinyl derivatives) .
  • Use kinetic modeling (Arrhenius equation) to predict shelf-life under storage conditions .

Q. How can researchers assess ecological risks when toxicity and persistence data are unavailable?

  • Methodological Answer :

  • Read-Across Approach : Use data from structurally similar compounds (e.g., pyrrolizidine alkaloids) to estimate biodegradation (OECD 301F) and bioaccumulation (log Kow predictions) .
  • Microcosm Studies : Simulate soil/water systems spiked with the compound; measure half-life via GC-MS or HPLC .
  • Trojan Horse Effect : Investigate potential metabolite toxicity (e.g., dehydrogenation products) using Daphnia magna acute toxicity tests .

Q. What strategies mitigate reactivity risks during functionalization of the pyrrolizine core?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the hydroxyl group using TBS or acetyl protection to prevent unwanted side reactions .
  • Controlled Reaction Conditions : Use low temperatures (−78°C to 0°C) and inert atmospheres (N₂/Ar) for electrophilic substitutions.
  • Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

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